molecular formula C21H20N4O3S B15017140 ethyl 4-cyano-3-methyl-5-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate

ethyl 4-cyano-3-methyl-5-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate

Cat. No.: B15017140
M. Wt: 408.5 g/mol
InChI Key: BTMXJKWOUARSIC-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-CYANO-3-METHYL-5-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of ETHYL 4-CYANO-3-METHYL-5-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-2-CARBOXYLATE involves multiple steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Industrial production methods often utilize similar condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 4-CYANO-3-METHYL-5-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-CYANO-3-METHYL-5-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-CYANO-3-METHYL-5-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 4-CYANO-3-METHYL-5-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-2-CARBOXYLATE can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]thiophene-2-carboxylate

InChI

InChI=1S/C21H20N4O3S/c1-5-28-21(27)18-13(3)16(10-22)19(29-18)23-11-17-14(4)24-25(20(17)26)15-8-6-12(2)7-9-15/h6-9,11,24H,5H2,1-4H3/b23-11+

InChI Key

BTMXJKWOUARSIC-FOKLQQMPSA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(NN(C2=O)C3=CC=C(C=C3)C)C)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)C)C)C#N)C

Origin of Product

United States

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